7-Angeloylplatynecine: A Technical Guide to its Natural Occurrence and Sources
7-Angeloylplatynecine: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, sources, and related biochemical aspects of 7-Angeloylplatynecine, a pyrrolizidine alkaloid of interest to the scientific community. The information is compiled to assist researchers in phytochemistry, natural product chemistry, and drug development in understanding the distribution and extraction of this compound.
Natural Occurrence and Distribution
7-Angeloylplatynecine is a known pyrrolizidine alkaloid (PA), a class of secondary metabolites synthesized by various plant species as a defense mechanism. The primary documented natural source of 7-Angeloylplatynecine is plants belonging to the genus Senecio, within the Asteraceae family.
Specifically, Senecio nemorensis subsp. fuchsii has been identified as a plant that produces 7-Angeloylplatynecine[1][2]. This species is known to contain a variety of other pyrrolizidine alkaloids, often found in combination with 7-Angeloylplatynecine. While the presence of this compound in other species is plausible, current literature predominantly points towards this particular subspecies.
Pyrrolizidine alkaloids, in general, are widespread and have been identified in over 6,000 plant species, with a significant concentration in the families Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (genus Crotalaria)[3][4].
Quantitative Data
The following table summarizes the known occurrence of 7-Angeloylplatynecine and related pyrrolizidine alkaloids in select Senecio species.
| Plant Species | Compound | Plant Part | Concentration | Reference |
| Senecio nemorensis subsp. fuchsii | 7-Angeloylplatynecine | Above-ground parts | Present (quantitative data not specified) | [1][2] |
| Senecio nemorensis subsp. fuchsii | 6α-Angeloylplatynecine | Above-ground parts | Present (quantitative data not specified) | [2] |
| Senecio nemorensis subsp. fuchsii | 9-Angeloylplatynecine | Above-ground parts | Present (quantitative data not specified) | [1] |
| Senecio chrysocoma | 7-Angeloylplatynecine | Not specified | Present (quantitative data not specified) | [1] |
| Senecio alpinus | Total Pyrrolizidine Alkaloids | Dried overground parts | 0.45% of crude alkaloid mixture | [1] |
| Senecio subalpinus | Total Pyrrolizidine Alkaloids | Dried overground parts | 0.368% of crude alkaloid mixture | [1] |
Experimental Protocols
The isolation and analysis of 7-Angeloylplatynecine from plant material typically follow established methodologies for pyrrolizidine alkaloids. These protocols involve extraction, purification, and analytical determination.
Extraction of Pyrrolizidine Alkaloids from Senecio Species
A common method for the extraction of PAs from plant material involves the use of acidified alcohol followed by liquid-liquid extraction to separate the alkaloids.
Protocol:
-
Sample Preparation: The dried and ground plant material (e.g., aerial parts of Senecio nemorensis) is weighed.
-
Extraction: The plant material is extracted with an acidic aqueous solution (e.g., 0.1 M H₂SO₄) or acidified methanol/ethanol. This is often performed using a Soxhlet apparatus for continuous extraction over several hours to ensure complete exhaustion of the material[5].
-
Reduction of N-oxides (Optional but Recommended): Pyrrolizidine alkaloids often exist as N-oxides in the plant. To analyze the total alkaloid content, the acidic extract is treated with a reducing agent, such as zinc dust, to convert the N-oxides to their corresponding tertiary amine free bases.
-
Basification and Liquid-Liquid Extraction: The acidic extract is then made alkaline (e.g., with ammonia solution to pH 9-10) to liberate the free base alkaloids. The aqueous solution is subsequently partitioned with an organic solvent, such as chloroform or dichloromethane, to extract the alkaloids. The organic phases are combined.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.
Purification by Solid-Phase Extraction (SPE)
The crude extract often contains interfering compounds that can be removed using solid-phase extraction.
Protocol:
-
Cartridge Conditioning: A cation-exchange SPE cartridge is conditioned according to the manufacturer's instructions.
-
Sample Loading: The crude alkaloid extract, redissolved in a suitable solvent, is loaded onto the conditioned cartridge. The alkaloids, being basic, will bind to the stationary phase.
-
Washing: The cartridge is washed with a non-polar solvent to remove neutral and acidic impurities.
-
Elution: The pyrrolizidine alkaloids are eluted from the cartridge using a basic methanolic solution (e.g., methanol containing ammonia or triethylamine).
-
Final Concentration: The eluate is evaporated to dryness to yield a purified alkaloid fraction.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrrolizidine alkaloids.
Protocol:
-
Sample Preparation: The purified alkaloid fraction is dissolved in a suitable solvent (e.g., methanol or chloroform).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate the different alkaloids in the mixture. The program typically starts at a lower temperature and ramps up to a higher temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a specific mass range.
-
-
Identification: The identification of 7-Angeloylplatynecine is based on its retention time and the comparison of its mass spectrum with reference spectra from databases or literature.
Analytical Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
For a more sensitive and specific analysis, especially for complex mixtures and trace amounts, UHPLC-MS/MS is the method of choice. This technique is particularly advantageous as it does not require the derivatization that is sometimes necessary for GC-MS and can handle the thermally labile N-oxides directly[6][7].
Protocol:
-
Sample Preparation: The purified alkaloid fraction is dissolved in the mobile phase.
-
UHPLC System: An ultra-high-performance liquid chromatograph is used for separation.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol with formic acid) is employed.
-
Flow Rate and Column Temperature: These are optimized for the specific separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific alkaloids, providing high selectivity and sensitivity.
-
-
Quantification: Quantification is achieved by comparing the peak area of 7-Angeloylplatynecine in the sample to that of a certified reference standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and analysis of 7-Angeloylplatynecine from plant material.
Biosynthetic Pathway
7-Angeloylplatynecine is composed of a necine base, platynecine, and a necic acid, angelic acid. The biosynthesis of these two components follows distinct pathways.
The necine base originates from the polyamines putrescine and spermidine, which are derived from the amino acid arginine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine, which then undergoes a series of cyclization and reduction steps to form the characteristic pyrrolizidine core[3][8].
Angelic acid is derived from the amino acid L-isoleucine through a series of deamination, decarboxylation, hydroxylation, and dehydration steps[8]. The final step involves the isomerization of tiglic acid to angelic acid[8].
The following diagram outlines the biosynthetic pathway leading to 7-Angeloylplatynecine.
References
- 1. researchgate.net [researchgate.net]
- 2. 6alpha-Angeloylplatynecine: a new alkaloid from Senecio nemorensis subsp. fuchsii (C.C. Gmelin) celak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
